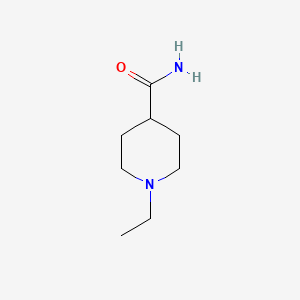

1-Ethylpiperidine-4-carboxamide

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis

The molecular formula of 1-Ethylpiperidine-4-carboxamide is C8H16N2O . Its molecular weight is 156.23 . The InChI code is 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C8H16N2O, molecular weight 156.23, and InChI code 1S/C8H16N2O/c1-2-10-5-3-7 (4-6-10)8 (9)11/h7H,2-6H2,1H3, (H2,9,11) .Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

1-Ethylpiperidine-4-carboxamide derivatives have been utilized in palladium-catalyzed aminocarbonylation reactions. This process involves the use of piperidine structures with ester functionalities, demonstrating their effectiveness as N-nucleophiles in these catalytic transformations (Takács et al., 2014).

Antitumor Research

This compound and related compounds have been extensively studied for their potential antitumor properties. Some compounds in this category have shown significant activity against Lewis lung tumors in mice, indicating their potential as experimental antitumor agents. The effectiveness of these compounds seems to be linked to their ability to intercalate with DNA (Denny et al., 1987; Denny et al., 1986; Atwell et al., 1987; Deady et al., 2005; Gamage et al., 1999; Atwell et al., 1987).

DNA Interaction Studies

Research focusing on the interaction of this compound derivatives with DNA has been critical for understanding their mutagenic and carcinogenic properties. These studies have helped elucidate how these compounds bind to DNA and interfere with its functions, impacting nucleic acid synthesis (Shukla et al., 2006).

Insect Repellent Research

Compounds related to this compound have been investigated for their effectiveness as insect repellents. Studies have shown that some derivatives in this chemical family can disrupt the activity of insect odorant receptors, offering potential as alternatives to existing repellents like DEET (Grant et al., 2020).

Antibacterial Applications

Certain derivatives of this compound have shown promise in antibacterial applications. They have been tested against various bacterial infections, demonstrating potential effectiveness in combating gram-negative bacteria (Santilli et al., 1975).

Pharmaceutical Development

This compound derivatives have also been involved in the development of pharmaceuticals targeting specific receptors in the brain. For instance, research has focused on creating PET tracers for imaging of specific enzymes in neuroinflammation (Wang et al., 2018).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mecanismo De Acción

Target of Action

1-Ethylpiperidine-4-carboxamide primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in the production of nitric oxide .

Biochemical Pathways

Given its targets, it is likely to influence the nitric oxide synthesis pathway .

Result of Action

Given its targets, it may influence nitric oxide production, potentially affecting various physiological processes such as vasodilation, immune response, and neurotransmission .

Análisis Bioquímico

Biochemical Properties

1-Ethylpiperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain biochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, which is crucial for bacterial DNA replication . This interaction highlights its potential as an antimicrobial agent. Additionally, this compound has demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication in infected cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of human coronaviruses in Vero and Calu-3 cells, indicating its potential antiviral properties . Furthermore, its interaction with DNA gyrase in Mycobacterium abscessus suggests that it can disrupt bacterial cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for replication . Additionally, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . These interactions highlight the compound’s potential as both an antimicrobial and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown promising antimicrobial and antiviral activity without significant toxic effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of DNA gyrase in Mycobacterium abscessus suggests its involvement in bacterial DNA replication pathways . Additionally, its antiviral activity indicates potential interactions with viral RNA polymerase and other viral replication enzymes . These interactions highlight the compound’s role in disrupting essential metabolic processes in both bacterial and viral pathogens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its efficacy as an antimicrobial and antiviral agent, ensuring that it reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with DNA gyrase suggests its localization within the bacterial nucleus, where it can effectively inhibit DNA replication . Similarly, its antiviral activity indicates its presence in the cytoplasm, where it can interfere with viral replication processes .

Propiedades

IUPAC Name |

1-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGHIMJARYRESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340834 | |

| Record name | 1-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88654-15-3 | |

| Record name | 1-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)